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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B10774947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of PX-866,

an irreversible pan-inhibitor of phosphoinositide 3-kinase (PI3K). The information is compiled

from preclinical and clinical studies to support further research and development of this

compound.

Core Pharmacokinetic Data
The pharmacokinetic properties of PX-866 have been characterized in both preclinical animal

models and in human clinical trials. Due to rapid metabolism, pharmacokinetic analyses in

humans have focused on its active metabolite, 17-OH PX-866.[1]

Preclinical Pharmacokinetics in Mice
The following table summarizes the key pharmacokinetic parameters of PX-866 in mice

following a 10 mg/kg intravenous (i.v.) administration.
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Parameter Value Unit Citation

Cmax - - [2]

Half-life (t½) 18 minutes [2][3]

Clearance (CL) 360 mL/min/kg [2][3]

Volume of Distribution

(Vd)
- - [2]

AUC (0→∞) - - [2]

Note: Specific values for Cmax, Vd, and AUC were not explicitly provided in the referenced

source.

Clinical Pharmacokinetics in Humans (Active Metabolite:
17-OH PX-866)
A Phase I clinical trial evaluated the pharmacokinetics of the active metabolite of PX-866, 17-

OH PX-866, in patients with advanced solid tumors.[1] The study explored both intermittent and

continuous dosing schedules.[1] The pharmacokinetic profile was found to be dose-

proportional, with no evidence of drug accumulation upon repeated dosing.[4]

Intermittent Dosing Schedule (Days 1-5 and 8-12 of a 28-day cycle)[1]

Dose Level
(mg)

Cmax (ng/mL) Tmax (h)
AUC (0-t)
(ng·h/mL)

t½ (h)

4.5 0.81 ± 0.44 4.0 ± 1.4 4.31 ± 2.01 3.5 ± 1.1

6 1.14 ± 0.60 4.0 ± 0.0 6.55 ± 3.65 3.8 ± 0.9

8 1.25 ± 0.47 4.7 ± 1.2 8.80 ± 2.65 4.4 ± 1.1

10 1.54 ± 0.28 4.0 ± 0.0 10.12 ± 1.56 4.1 ± 0.4

12 1.84 ± 0.79 4.7 ± 1.0 12.82 ± 4.96 4.5 ± 0.7

16 2.22 ± 0.83 4.0 ± 0.0 15.39 ± 6.03 4.4 ± 0.9
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Continuous Dosing Schedule (Daily)[1]

Dose Level
(mg)

Cmax (ng/mL) Tmax (h)
AUC (0-t)
(ng·h/mL)

t½ (h)

8 1.34 ± 0.50 4.0 ± 0.0 9.87 ± 3.49 4.8 ± 1.0

Experimental Protocols
Preclinical Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of PX-866 in mice.[2]

Methodology:

Animal Model: Male SCID mice.[2]

Drug Administration: PX-866 was administered intravenously at a dose of 10 mg/kg.[2]

Sample Collection: Blood samples were collected at various time points post-administration.

[2]

Bioanalysis: Plasma concentrations of PX-866 were determined using a validated analytical

method.[2]

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis.[2]

Phase I Clinical Trial in Patients with Advanced Solid
Tumors
Objective: To evaluate the maximum tolerated dose (MTD), safety, pharmacokinetics, and

pharmacodynamics of PX-866 in patients with advanced solid tumors.[1][4]

Study Design:

An open-label, dose-escalation Phase I clinical trial.[1]
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Patient Population: Patients with advanced, metastatic cancers for whom standard therapy

was no longer effective.[5]

Dosing Regimens:

Intermittent Schedule: PX-866 administered orally once daily on days 1-5 and 8-12 of a

28-day cycle. Dose levels escalated from 0.5 mg to 16 mg.[1][5]

Continuous Schedule: PX-866 administered orally once daily. The MTD from the

intermittent schedule was used to initiate this arm.[1]

Pharmacokinetic Sampling:

Blood samples were collected on days 1, 2, 5, 8, 12, and 15 of the first cycle, and on days

1 and 12 of the second cycle.[5]

Bioanalytical Method:

Plasma concentrations of the active metabolite, 17-OH PX-866, were measured due to the

rapid conversion of the parent compound.[5]

Pharmacodynamic Assessments:

Inhibition of S6 ribosomal protein (S6RP) and mTOR phosphorylation was assessed in

peripheral blood mononuclear cells (PBMCs) using flow cytometry.[5]

Signaling Pathway and Experimental Workflow
Visualizations
PI3K/Akt/mTOR Signaling Pathway Inhibition by PX-866
PX-866 exerts its therapeutic effect by irreversibly inhibiting PI3K, a critical node in the

PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key

role in cell proliferation, survival, and motility.[6][7]
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of PX-866.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10774947?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Preclinical Pharmacokinetic
Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of

PX-866 in a mouse model.
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Caption: Workflow for preclinical pharmacokinetic analysis of PX-866.

Logical Relationship of PX-866 Metabolism and Activity
PX-866 undergoes metabolism to form an active metabolite, 17-OH PX-866, which exhibits

greater potency against certain PI3K isoforms.
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Caption: Relationship between PX-866 metabolism and its inhibitory activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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